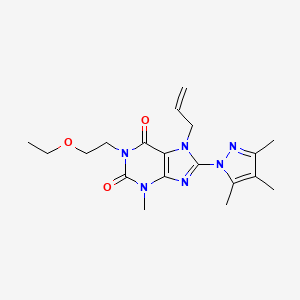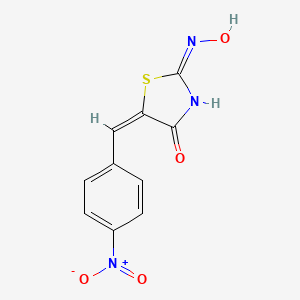![molecular formula C23H18N6O2S B2732004 (E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 848919-32-4](/img/structure/B2732004.png)
(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Characterization and Synthesis
Quinoxalines are heterocyclic compounds recognized for their versatile pharmacological applications. An exploration into the synthesis and characterization of related organic salts through oxidative cyclization processes offers insights into the potential for generating new compounds within this class. The study by Faizi et al. (2018) highlights the synthesis of 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, an oxidative cyclized product, characterized extensively through various techniques including NMR, MS, IR, UV–vis, and X-ray. This research underscores the compound's promise for new developments in the field due to its high yield, purity, and the mild conditions under which it can be synthesized (Faizi et al., 2018).
ChemSensor Applications
Hexaazatriphenylene derivatives have been synthesized and evaluated for their potential as colorimetric and fluorescence chemsensors, particularly for Zn2+ ions. The work by Zhang et al. (2013) demonstrates how these compounds exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn2+ over a wide range of other ions. This study provides a significant basis for the development of new sensing materials with potential applications in environmental monitoring and biochemical assays (Zhang et al., 2013).
Catalysis in Organic Synthesis
The synthesis of benzimidazoles and quinoxalines from aromatic diamines showcases the versatility of these heterocyclic compounds in chemical synthesis. Hille et al. (2014) report on a method starting from aromatic diamines and alcohols (or diols for quinoxalines) using an Ir complex catalyzed reaction. This process highlights the importance of quinoxaline derivatives in the pharmaceutical and chemical industries due to their role in facilitating the synthesis of compounds with diverse applications (Hille et al., 2014).
Agricultural and Pharmacological Potential
Quinoxaline derivatives have also found use in agriculture and pharmacology, particularly due to their antibacterial, antifungal, and antiprotozoal properties. The synthesis of pyrrolylindolinones and quinoxaline derivatives using environmentally benign solvents like Polyethylene glycol (PEG-400) showcases the compound's relevance in designing drugs and agricultural chemicals. This approach not only emphasizes the environmental sustainability of the synthesis process but also the broad utility of these compounds in developing treatments and solutions for various biological challenges (Anand et al., 2012).
Propiedades
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-7-6-9-17(13-15)32(30,31)21-20-23(28-19-11-3-2-10-18(19)27-20)29(22(21)24)26-14-16-8-4-5-12-25-16/h2-14H,24H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOGNPDGGQWELQ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)
![1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride](/img/structure/B2731924.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)
![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)


![N-(2,4-difluorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2731935.png)

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731939.png)
![2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2731941.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B2731943.png)

